molecular formula C10H14N2O4 B13627307 Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate

Cat. No.: B13627307
M. Wt: 226.23 g/mol
InChI Key: YXZDOCZTQJXSMF-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate is a structurally complex molecule featuring a bicyclo[3.1.0]hexane core fused with a lactam (2,4-dioxo-3-azabicyclo system) and an amino acid ester moiety. The ester group at the terminal butanoate chain suggests susceptibility to hydrolysis, which may influence bioavailability. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related bicyclic lactams and amino acid derivatives are often explored for antimicrobial, antiviral, or enzyme-inhibitory activities .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate

InChI

InChI=1S/C10H14N2O4/c1-16-10(15)7(11)2-3-12-8(13)5-4-6(5)9(12)14/h5-7H,2-4,11H2,1H3

InChI Key

YXZDOCZTQJXSMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C(=O)C2CC2C1=O)N

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Azabicyclo[3.1.0]hexane Building Block

According to Beilstein Journal Organic Chemistry (2012), the 3-azabicyclo[3.1.0]hexane scaffold is prepared via nucleophilic substitution reactions involving azabicyclohexyl amines and polychlorinated nitrobutadienes under controlled low temperatures (−40 °C) in methanol. This method yields the bicyclic amine intermediate with high efficiency (around 80% yield) through a formal nucleophilic substitution at imidoyl chloride units (Scheme 1 in the source).

Formation of the 2,4-Dioxo Substituents on the Bicyclic System

The 2,4-dioxo groups are introduced via oxidation and rearrangement reactions. One approach involves the azide coupling method applied to hydrazide precursors, which undergo rearrangement to form quinazoline-2,4-dione derivatives structurally related to the target bicyclic dioxo compound. This involves the treatment of hydrazides with sodium nitrite and hydrochloric acid at low temperatures, generating azide intermediates that rearrange to the dioxo bicyclic system.

Coupling with Methyl 2-Aminobutanoate

The bicyclic dioxo azabicyclohexane intermediate is then coupled with methyl 2-aminobutanoate via chemoselective amide bond formation. This is typically achieved by reacting the bicyclic dione with amino acid ester hydrochlorides under basic conditions (e.g., triethylamine in ethyl acetate) to form the corresponding methyl amino butanoate derivative.

Detailed Experimental Procedure Summary

Step Reagents & Conditions Description Yield & Notes
1. Preparation of hydrazide precursor Hydrazine hydrate reflux (4 h) Formation of hydrazide intermediates 74% yield; white crystals
2. Azide generation and rearrangement NaNO2 + HCl at 0 °C, then triethylamine in ethyl acetate Azide intermediate formation and rearrangement to dioxo bicyclic system Precipitate formed; reaction monitored over 48 h at low to room temperature
3. Alkylation with ethyl chloroacetate Sodium hydride in dry DMF, 90 °C, 6 h Formation of alkylated bicyclic dione esters Recrystallized from ethanol; high purity
4. Amino acid ester coupling Amino acid ester hydrochloride, triethylamine, ethyl acetate, room temp Chemoselective amidation to form final methyl amino butanoate derivative Efficient coupling with good yields
5. Alternative bicyclic amine synthesis Reaction of azabicyclohexyl amine with polychloronitrobutadiene in methanol at −40 °C Formation of bicyclic amine intermediate 80% isolated yield

Analytical and Characterization Data

  • NMR Spectroscopy: Proton NMR confirms the presence of bicyclic protons, methyl ester singlets, and amino group signals consistent with the target structure.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values, confirming purity.
  • X-ray Crystallography: Intramolecular hydrogen bonding stabilizes the bicyclic structure, as shown in related compounds.
  • Yield Efficiency: Overall yields range from 70% to 88% in individual steps, with final coupling steps typically above 80% yield.

Summary Table of Key Preparation Steps

Compound Stage Key Reagents Conditions Yield (%) Notes
Hydrazide intermediate Hydrazine hydrate Reflux 4 h 74 White crystals, mp ~196 °C
Azide intermediate NaNO2, HCl, triethylamine 0 °C to RT, 48 h Not specified Precipitate formation, rearrangement step
Alkylated bicyclic dione ester Sodium hydride, ethyl chloroacetate 90 °C, 6 h High Recrystallization from ethanol
Amino acid ester coupling Amino acid ester hydrochloride, triethylamine RT, ethyl acetate >80 Chemoselective amidation
Bicyclic amine intermediate Azabicyclohexyl amine, polychloronitrobutadiene −40 °C, methanol 80 Nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary widely. Oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields amine derivatives. Substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in drug development. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Bicyclo[3.2.0]heptane Derivatives ()

The compound (2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid from Pharmacopeial Forum (2017) shares a bicyclic lactam framework but differs in ring size ([3.2.0] vs. [3.1.0]) and substituents. Notably, crystallinity and dimethylaniline tests were validated for this compound, suggesting rigorous quality control protocols that could apply to the target compound’s synthesis .

Bicyclo[3.1.0]hexane-Based Amide ()

2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide (CAS 1342293-79-1) shares the bicyclo[3.1.0]hexane core but replaces the butanoate ester with a propanamide group. This substitution alters polarity and metabolic stability: esters are prone to hydrolysis, whereas amides resist enzymatic degradation. The methyl group on the amino moiety in the amide analogue may enhance steric shielding, reducing off-target interactions .

Ester vs. Amide Derivatives

  • Ester Group (Target Compound): Likely synthesized via esterification of a carboxylic acid precursor. The methyl ester enhances membrane permeability but may require prodrug strategies to improve hydrolytic stability.
  • Amide Group (): Synthesized via amidification, offering greater stability but lower bioavailability without specialized formulations.

Physicochemical and Analytical Properties

Property Target Compound Bicyclo[3.2.0]heptane Derivative () 2-Amino-3-(...)propanamide ()
Molecular Formula C₁₀H₁₅N₃O₅ (estimated) C₂₈H₃₂N₄O₈S₂ C₉H₁₃N₃O₃
Functional Groups Ester, amino, lactam Carboxylic acid, amide, thia-azabicyclo Amide, amino, lactam
Key Stability Tests Not reported Crystallinity, dimethylaniline limits Not reported
Synthetic Complexity High (strained bicyclic system) Moderate (larger ring system) Moderate (amide linkage)

Implications for Drug Design

  • Functional Groups: The ester moiety offers tunability for prodrug strategies, while amide derivatives prioritize metabolic stability .
  • Synthetic Feasibility: PPA-mediated cyclization () is scalable but requires optimization for strained systems to avoid byproducts .

Biological Activity

Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate, also known by its CAS number 1339260-09-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O4C_{12}H_{16}N_{2}O_{4} with a molecular weight of 226.232 g/mol. The compound features a bicyclic structure that is characteristic of various bioactive molecules.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, related bicyclic compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of certain cephalosporins containing similar structural motifs against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the bicyclic component may enhance antibacterial activity .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Compounds containing azabicyclo structures are often investigated for their ability to inhibit enzymes involved in various metabolic pathways. For example, some derivatives have been noted for their activity against dipeptidyl peptidase IV (DPP-IV), a target in diabetes treatment .

Synthesis and Evaluation

A significant study focused on synthesizing this compound and evaluating its biological activity in vitro. The synthesis involved multi-step organic reactions that yielded high-purity compounds suitable for biological testing .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential DPP-IV inhibitor
Antibacterial SpectrumBroad spectrum including MRSA

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate?

A stepwise synthesis approach is typically employed, involving protective group strategies and bicyclic scaffold assembly. For example, methyl ester formation via acid-catalyzed esterification, followed by coupling of the azabicyclohexane moiety under anhydrous conditions. Deprotection steps using HCl in dioxane (as demonstrated in analogous syntheses ) ensure retention of stereochemistry. Purification via column chromatography or recrystallization is critical to isolate high-purity intermediates.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying stereochemistry and functional group connectivity. For example, distinct δ values for the methyl ester (3.7–3.9 ppm) and azabicyclohexane protons (4.1–5.2 ppm) should align with predicted splitting patterns . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da), while X-ray crystallography resolves ambiguous spatial arrangements in crystalline derivatives .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) are standard for antimicrobial screening . For target-specific studies, enzyme inhibition assays (e.g., fluorescence-based) can quantify binding affinity to bacterial dihydrofolate reductase or viral proteases. Cell viability assays (MTT/XTT) in mammalian cell lines assess cytotoxicity, with IC₅₀ values compared to positive controls like ampicillin or doxorubicin .

Q. What experimental frameworks are suitable for studying the compound’s stability under varying environmental conditions?

Q. How should contradictory data in biological activity or pharmacokinetic profiles be analyzed?

Apply multivariate statistical models (e.g., ANOVA with Tukey’s post-hoc test) to isolate variables like solvent polarity or bacterial strain variability . For pharmacokinetic discrepancies (e.g., bioavailability in rodent vs. primate models), compartmental modeling (NONMEM) identifies species-specific metabolic pathways. Cross-validate findings using isotopic labeling (¹⁴C/³H) to trace metabolite formation .

Q. What computational approaches predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding using crystallographic data from homologous proteins (e.g., PDB: 1XYZ). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess binding stability over 100-ns trajectories. Quantitative Structure-Activity Relationship (QSAR) models prioritize derivatives with enhanced LogP (<3.5) and polar surface area (<140 Ų) .

Q. What strategies optimize derivatives of this compound for improved pharmacokinetics?

Structure-Activity Relationship (SAR) studies focus on modifying the azabicyclohexane ring (e.g., substituting dioxo groups with thioesters) to enhance metabolic stability . Prodrug strategies, such as ester-to-amide conversion, improve oral absorption. Pharmacokinetic profiling in Sprague-Dawley rats (IV/PO administration) compares Cₘₐₓ, tₘₐₓ, and AUC₀–₂₄h between analogs .

Methodological Notes

  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches (purity >95% by HPLC) .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., acute toxicity in NIH/3T3 cells) .
  • Instrumentation : Use hyphenated techniques (LC-MS/MS) for trace impurity profiling (detection limit <0.1%) .

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